molecular formula C18H18N8O B2883828 N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide CAS No. 1396809-85-0

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

Cat. No. B2883828
CAS RN: 1396809-85-0
M. Wt: 362.397
InChI Key: DMDAWHQZJQORED-UHFFFAOYSA-N
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Description

“N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide” is a complex organic compound that contains several functional groups, including a pyridine ring, a piperazine ring, a pyrimidine ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (pyridine, pyrimidine, and pyrazine) and a piperazine ring. These rings would likely be connected in a linear fashion, with the carboxamide group attached to the pyrazine ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as hydrolysis, reduction, and various types of coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and aromatic rings. For example, the presence of the carboxamide group could potentially allow for hydrogen bonding, which could influence its solubility and reactivity .

Scientific Research Applications

Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds, including pyridines, pyrazines, and pyrimidines, play a pivotal role in the development of pharmaceuticals and agrochemicals due to their high biological activities. These compounds serve as structural components in various applications ranging from herbicides and insecticides to pharmaceuticals and adhesives. Their significance extends to the production of flavors, fragrances, and as intermediates in pharmaceutical manufacturing, highlighting their versatility in scientific research and application fields (Higasio & Shoji, 2001).

Antitubercular Agents

A notable application of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide derivatives involves their development and evaluation as potential antitubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis, offering a promising avenue for therapeutic intervention in tuberculosis treatment. The design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives exemplify the ongoing efforts to discover potent antitubercular agents, with some derivatives exhibiting IC50 values in the low micromolar range against Mycobacterium tuberculosis H37Ra (Srinivasarao et al., 2020).

Antimicrobial and Antiviral Activities

The structural versatility of this compound and its derivatives also extends to antimicrobial and antiviral applications. Various synthetic approaches have led to the creation of compounds incorporating the pyrazolopyridine moiety with demonstrated efficacy against a range of microbial pathogens. These compounds have been tested for their antimicrobial activities, showing potential as therapeutic agents in combating infectious diseases. Additionally, some derivatives have shown remarkable antiavian influenza virus activity, highlighting their potential in addressing viral infections (Abu-Melha, 2013).

Future Directions

Given the complexity of this compound, it could potentially have interesting biological activity. Future research could involve testing its activity against various biological targets, studying its physical and chemical properties in more detail, and optimizing its synthesis .

Biochemical Analysis

Biochemical Properties

The compound N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex and involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O/c27-17(15-13-19-5-6-20-15)24-14-11-22-18(23-12-14)26-9-7-25(8-10-26)16-3-1-2-4-21-16/h1-6,11-13H,7-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDAWHQZJQORED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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